molecular formula C11H14BrNO2 B1523670 4-Bromo-2-butoxybenzamide CAS No. 1257665-13-6

4-Bromo-2-butoxybenzamide

Cat. No. B1523670
CAS RN: 1257665-13-6
M. Wt: 272.14 g/mol
InChI Key: MQDONELBWHPZBK-UHFFFAOYSA-N
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Description

4-Bromo-2-butoxybenzamide is a chemical compound with the CAS Number: 1257665-13-6 and a molecular weight of 272.14 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H14BrNO2 . The InChI Code is 1S/C11H14BrNO2/c1-2-3-6-15-10-7-8 (12)4-5-9 (10)11 (13)14/h4-5,7H,2-3,6H2,1H3, (H2,13,14) .

Scientific Research Applications

Antidiabetic Potential

A study by Jung et al. (2017) explored the antidiabetic effects of a bromo-benzamide derivative, demonstrating its potential as a therapeutic agent against type 2 diabetes and related metabolic disorders through dual activation of PPARα/γ, which improves glucose and lipid abnormalities (Jung et al., 2017).

Ultrasound-Assisted Organic Synthesis

Harikumar and Rajendran (2014) investigated the ultrasound-assisted preparation of a nitro aromatic ether using a bromobenzamide compound, highlighting the efficiency of ultrasound in enhancing reaction rates in phase-transfer catalyzed reactions (Harikumar & Rajendran, 2014).

Noncovalent Interactions in Crystal Engineering

Bolotin et al. (2020) focused on the noncovalent interactions in the crystal structure of a bromo-benzamide compound, revealing the significance of halogen···halogen contacts in crystallization and stabilization of compounds, which could be crucial for designing materials with desired physical properties (Bolotin et al., 2020).

Supercapacitor Applications

Frąckowiak et al. (2014) discussed the electrochemical behavior of supercapacitors in the presence of redox-active bromophenols, indicating the potential of brominated compounds in enhancing energy storage capabilities of supercapacitors through faradaic processes (Frąckowiak et al., 2014).

Antioxidant Properties

Li et al. (2012) and Olsen et al. (2013) reported on the radical scavenging and antioxidant activities of bromophenols derived from marine algae, demonstrating their potential use as natural antioxidants in food and pharmaceuticals (Li et al., 2012); (Olsen et al., 2013).

properties

IUPAC Name

4-bromo-2-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDONELBWHPZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681853
Record name 4-Bromo-2-butoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1257665-13-6
Record name 4-Bromo-2-butoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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